molecular formula C8H18N2O B13213499 (3S,4S)-3-(Propylamino)piperidin-4-ol

(3S,4S)-3-(Propylamino)piperidin-4-ol

Cat. No.: B13213499
M. Wt: 158.24 g/mol
InChI Key: LOZQZZFAEYRBEQ-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-3-(Propylamino)piperidin-4-ol is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S,4S)-3-(Propylamino)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-3-(Propylamino)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(3S,4S)-3-(propylamino)piperidin-4-ol

InChI

InChI=1S/C8H18N2O/c1-2-4-10-7-6-9-5-3-8(7)11/h7-11H,2-6H2,1H3/t7-,8-/m0/s1

InChI Key

LOZQZZFAEYRBEQ-YUMQZZPRSA-N

Isomeric SMILES

CCCN[C@H]1CNCC[C@@H]1O

Canonical SMILES

CCCNC1CNCCC1O

Origin of Product

United States

Foundational & Exploratory

The 3-Amino-4-Hydroxypiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 3-amino-4-hydroxypiperidine scaffold has emerged as a cornerstone in medicinal chemistry, offering a unique combination of stereochemical complexity, hydrogen bonding capabilities, and synthetic tractability. This guide provides a comprehensive overview of the biological activity profile of this privileged scaffold, delving into its synthesis, key therapeutic applications, and the nuanced structure-activity relationships that govern its interactions with various biological targets. We will explore its critical role in the development of potent and selective inhibitors for enzymes such as Dipeptidyl Peptidase-4 (DPP-4) and β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), as well as its utility in crafting ligands for G-protein coupled receptors. This document is intended to serve as a technical resource, providing both foundational knowledge and actionable insights for researchers engaged in the design and development of novel therapeutics.

Introduction: The Strategic Value of the 3-Amino-4-Hydroxypiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for molecular recognition. The introduction of amino and hydroxyl groups at the 3 and 4 positions, respectively, bestows upon the piperidine core a set of properties that are particularly advantageous for drug design.

The 1,2-aminoalcohol functionality is a key pharmacophore that can engage in a multitude of hydrogen bonding interactions with biological targets, often mimicking the transition state of enzymatic reactions. The chirality of the 3- and 4-positions allows for the synthesis of stereochemically pure isomers, which is crucial for achieving high target selectivity and minimizing off-target effects.[1] The functional groups also provide convenient handles for further chemical modification, enabling the exploration of a broad chemical space to optimize pharmacokinetic and pharmacodynamic properties.[1]

This guide will systematically explore the biological landscape of the 3-amino-4-hydroxypiperidine scaffold, beginning with its synthesis and then transitioning to its diverse and impactful biological activities.

Synthesis of the 3-Amino-4-Hydroxypiperidine Core

The stereocontrolled synthesis of the 3-amino-4-hydroxypiperidine scaffold is a critical step in the development of drug candidates incorporating this motif. Several synthetic strategies have been developed to access enantiomerically pure forms of this key intermediate.

Chiral Resolution and Asymmetric Synthesis

One common approach involves the synthesis of a racemic mixture followed by chiral resolution. However, for greater efficiency and scalability, asymmetric synthetic methods are often preferred. These can include the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool.

For instance, the synthesis of (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol has been achieved through various strategies, including Rh(I)-catalyzed asymmetric hydrogenation and the use of biocatalytic resolution techniques.[2]

Representative Experimental Protocol: Enantioselective Synthesis of (S)-1-Boc-3-hydroxypiperidine

While not the 3-amino-4-hydroxy variant, the enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine, a closely related and commercially important intermediate, provides a valuable illustration of the methodologies employed. This synthesis is a key step in the production of several drugs, including tyrosine kinase inhibitors.[3][4]

Methodology: Biocatalytic reduction of N-1-Boc-3-piperidone using a ketoreductase (KRED) enzyme.[3]

Step 1: Reaction Setup

  • A reaction mixture is prepared containing 10 g/L of N-1-Boc-3-piperidone dissolved in isopropanol (IPA).

  • 3% (w/v) of the ketoreductase enzyme KRED 110 is added.

  • 10 mM NAD+ is included as a cofactor.

  • The reaction is buffered with 200 mM triethanolamine HCl at pH 7.5.

Step 2: Reaction Conditions

  • The mixture is stirred at 230 rpm at a controlled temperature of 35-40 °C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Analysis

  • Upon completion (typically 3-4 hours), the reaction mixture is worked up to isolate the product.

  • The product, (S)-1-Boc-3-hydroxypiperidine, is analyzed by Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (Chiral HPLC), Electrospray Ionization Mass Spectrometry (ESI-MS), Specific Optical Rotation (SOR), and 1H Nuclear Magnetic Resonance (NMR) to confirm its identity and enantiomeric purity.[3]

This enzymatic approach offers high enantioselectivity and avoids the use of heavy metal catalysts and harsh reaction conditions often associated with traditional chemical methods.[5]

Biological Activity Profile: A Scaffold of Diverse Therapeutic Potential

The 3-amino-4-hydroxypiperidine scaffold has been successfully incorporated into a range of bioactive molecules, demonstrating its versatility in targeting different classes of proteins.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

Mechanism of Action: DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] These hormones are released in response to food intake and stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin release and improved glycemic control in patients with type 2 diabetes.[7][8][9]

The Role of the 3-Aminopiperidine Moiety: The 3-aminopiperidine scaffold has proven to be a highly effective pharmacophore for DPP-4 inhibition. The primary amine of the scaffold can form a key salt bridge with the glutamic acid residues (Glu205/Glu206) in the S2 pocket of the DPP-4 active site. This interaction is crucial for anchoring the inhibitor and achieving high potency.

Clinical Example: Alogliptin Alogliptin (brand name Nesina or Vipidia) is a potent and selective DPP-4 inhibitor approved for the treatment of type 2 diabetes.[7][10] While Alogliptin itself contains a 3-aminopiperidine ring, its discovery and development provide a blueprint for the successful application of this scaffold.

  • Potency: Alogliptin exhibits a half-maximal inhibitory concentration (IC50) against DPP-4 in the low nanomolar range.[10]

  • Selectivity: It demonstrates high selectivity for DPP-4 over other related proteases like DPP-8 and DPP-9, which is important for minimizing off-target side effects.[11]

The synthesis of Alogliptin involves the coupling of a substituted pyrimidinedione with a protected 3-aminopiperidine derivative, highlighting the modularity of this synthetic approach.

Structure-Activity Relationship (SAR) Insights: SAR studies on various DPP-4 inhibitors have consistently shown the importance of the basic amine for potent inhibition. Modifications to the substituents on the piperidine nitrogen and the aromatic portion of the molecule can be used to fine-tune potency, selectivity, and pharmacokinetic properties. For instance, the introduction of a cyano group on the aromatic ring of Alogliptin enhances its interaction with the S1 pocket of the enzyme.

β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition for Alzheimer's Disease

Mechanism of Action: BACE1 is an aspartic protease that initiates the amyloidogenic processing of the amyloid precursor protein (APP). Cleavage of APP by BACE1, followed by γ-secretase, leads to the production of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's disease patients. Inhibition of BACE1 is therefore a key therapeutic strategy to reduce Aβ production and potentially slow the progression of the disease.[12]

The 3-Amino-4-hydroxypiperidine Scaffold in BACE1 Inhibitors: The 1,2-aminoalcohol motif within the 3-amino-4-hydroxypiperidine scaffold can act as a transition-state isostere, mimicking the tetrahedral intermediate of APP cleavage by BACE1. The hydroxyl group can form critical hydrogen bonds with the catalytic aspartate residues (Asp32 and Asp228) in the BACE1 active site.

Quantitative Data for BACE1 Inhibitors: While specific data for 3-amino-4-hydroxypiperidine derivatives is not extensively available in the public domain, related structures have shown significant BACE1 inhibitory activity. For example, some aminoisoindole derivatives have demonstrated BACE1 cell IC50 values in the low nanomolar range.[13]

Compound ClassTargetIC50 / KiReference
AminoisoindolesBACE1IC50 = 8.6 nM and 0.16 nM[13]
Hydroxyethylamine isosteresBACE1Ki = 1.8 nM[14]
2-Oxopiperazine derivativesBACE1Ki = 2 nM[15]

SAR Insights: The design of potent BACE1 inhibitors often involves optimizing the interactions with the various subsites (S1, S1', S2, S2', etc.) of the enzyme's active site. The piperidine ring can serve as a central scaffold to which different P1, P1', and P2' substituents can be attached to maximize these interactions. The stereochemistry of the 3-amino and 4-hydroxy groups is critical for orienting these substituents correctly within the active site.

Other Biological Activities

The versatility of the 3-amino-4-hydroxypiperidine scaffold extends beyond enzyme inhibition.

  • Histamine H3 Receptor Antagonism: Derivatives of 4-hydroxypiperidine have been investigated as antagonists of the histamine H3 receptor, a target for the treatment of various central nervous system disorders.[16][17][18] The piperidine nitrogen and the hydroxyl group can participate in key interactions with the receptor binding pocket.

  • Analgesic Activity: Certain 4-hydroxypiperidine derivatives have shown promising analgesic activity in preclinical models.[19]

Preclinical Development Considerations

The transition of a compound from a promising lead to a clinical candidate involves a rigorous preclinical development process.[20][21][22] For compounds containing the 3-amino-4-hydroxypiperidine scaffold, key considerations include:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion properties of the molecule must be carefully evaluated. The polarity imparted by the amino and hydroxyl groups can influence solubility and membrane permeability.

  • Toxicology: Thorough safety testing is required to identify any potential toxicities.

  • Formulation: The development of a stable and bioavailable formulation is essential for clinical studies.

Future Perspectives

The 3-amino-4-hydroxypiperidine scaffold will undoubtedly continue to be a valuable tool in drug discovery. Future research will likely focus on:

  • Novel Target Identification: Exploring the application of this scaffold to new and challenging biological targets.

  • Advanced Synthetic Methodologies: Developing even more efficient and sustainable methods for the synthesis of complex derivatives.

  • Computational Drug Design: Utilizing advanced computational techniques to design next-generation inhibitors and ligands with improved potency and selectivity.

Conclusion

The 3-amino-4-hydroxypiperidine scaffold represents a privileged structural motif with a proven track record in the development of successful therapeutics. Its unique combination of stereochemical features, hydrogen bonding capacity, and synthetic accessibility makes it an invaluable asset for medicinal chemists. As our understanding of disease biology continues to grow, the strategic application of this versatile scaffold will undoubtedly lead to the discovery of new and innovative medicines.

Visualizations

Signaling Pathways

DPP4_GLP1_Pathway cluster_gut Gut Lumen cluster_blood Bloodstream cluster_pancreas Pancreas (β-cells) Food Intake Food Intake GLP1_GIP GLP-1 & GIP (Active Incretins) Food Intake->GLP1_GIP Stimulates Release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Insulin_Release Increased Insulin Secretion GLP1_GIP->Insulin_Release Stimulates Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Inactivates Alogliptin Alogliptin (DPP-4 Inhibitor) Alogliptin->DPP4 Inhibits Lowered Blood Glucose Lowered Blood Glucose Insulin_Release->Lowered Blood Glucose

Caption: DPP-4/GLP-1 Signaling Pathway and the Mechanism of Action of Alogliptin.

BACE1_Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) alpha_secretase α-Secretase APP->alpha_secretase Cleavage by BACE1 BACE1 (β-Secretase) APP->BACE1 Cleavage by sAPP_alpha sAPPα (Soluble Fragment) alpha_secretase->sAPP_alpha C83 C83 Fragment alpha_secretase->C83 sAPP_beta sAPPβ (Soluble Fragment) BACE1->sAPP_beta C99 C99 Fragment BACE1->C99 gamma_secretase γ-Secretase Abeta Amyloid-β (Aβ) Peptide gamma_secretase->Abeta C99->gamma_secretase Cleavage by Plaques Amyloid Plaques Abeta->Plaques Aggregation BACE1_Inhibitor BACE1 Inhibitor (e.g., with 3-amino-4-hydroxypiperidine) BACE1_Inhibitor->BACE1 Inhibits

Caption: Amyloid Precursor Protein (APP) Processing and the Role of BACE1 Inhibition.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation start Starting Materials synthesis Multi-step Synthesis of 3-Amino-4-hydroxypiperidine Derivatives start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization enzyme_assay Enzyme Inhibition Assays (e.g., DPP-4, BACE1) characterization->enzyme_assay Test Compounds binding_assay Receptor Binding Assays (e.g., Histamine H3) characterization->binding_assay Test Compounds cell_based_assay Cell-based Activity Assays characterization->cell_based_assay Test Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis enzyme_assay->sar_analysis binding_assay->sar_analysis cell_based_assay->sar_analysis pk_studies Pharmacokinetic (ADME) Studies in Animal Models sar_analysis->pk_studies Lead Candidates efficacy_studies Efficacy Studies in Disease Models pk_studies->efficacy_studies toxicology_studies Toxicology & Safety Studies efficacy_studies->toxicology_studies Preclinical Candidate Preclinical Candidate toxicology_studies->Preclinical Candidate

Caption: General Experimental Workflow for the Development of 3-Amino-4-hydroxypiperidine-based Therapeutics.

References

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  • Olszewska-Głuszak, B., Stasiak, A., McNaught-Flores, D., Fogel, W. A., Leurs, R., & Walczyński, K. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. International Journal of Molecular Sciences, 19(4), 1243. Available at: [Link]

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  • IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. ResearchGate. Available at: [Link]

  • Swahn, B. M., Kolmodin, K., Nilsson, J. L. G., & von Kieseritzky, F. (2012). Design and Synthesis of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1) Inhibitors with in Vivo Brain Reduction of β-Amyloid Peptides. Journal of Medicinal Chemistry, 55(21), 9316-9331. Available at: [Link]

  • Salehi, B., Sestito, S., Rapposelli, S., Peron, G., Calina, D., Sharifi-Rad, M., ... & Martins, N. (2019). Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Molecules, 24(10), 1937. Available at: [Link]

  • Young, I. S., Ortiz, A. G., Sawyer, J. R., & Sortore, E. W. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(36), 7269-7275. Available at: [Link]

  • 4-hydroxy-piperidine derivatives and their preparation. Google Patents.
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  • Medicinal Chemistry Insights: Utilizing tert-Butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate for Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Available at: [Link]

  • Newman, A. H., Cao, J., Ke, Y., Kline, R. H., Kulkarni, S. S., Izenwasser, S., & Katz, J. L. (2000). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of medicinal chemistry, 43(16), 3147–3156. Available at: [Link]

  • Olszewska-Głuszak, B., Stasiak, A., McNaught-Flores, D., Fogel, W. A., Leurs, R., & Walczyński, K. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. International Journal of Molecular Sciences, 19(4), 1243. Available at: [Link]

  • Islam, N. U., & Saify, Z. S. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Pakistan journal of pharmaceutical sciences, 28(6), 2097–2101. Available at: [Link]

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  • Cumming, J. N., Iserloh, U., & Kennedy, M. E. (2013). Development and Structural Modification of BACE1 Inhibitors. Current topics in medicinal chemistry, 13(15), 1837–1857. Available at: [Link]

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  • Ghosh, A. K., Kumaragurubaran, N., Hong, L., Kulkarni, S. S., & Tang, J. (2017). Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. Bioorganic & medicinal chemistry letters, 27(15), 3465-3470. Available at: [Link]

  • Ensuring drug safety and efficacy: the preclinical development process. Nuvisan. Available at: [Link]

  • Kadam, V. D., & Pundle, A. V. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(12), 209-215. Available at: [Link]

  • The basics of preclinical drug development for neurodegenerative disease indications. Fiveable. Available at: [Link]

  • Olszewska-Głuszak, B., Stasiak, A., McNaught-Flores, D., Fogel, W. A., Leurs, R., & Walczyński, K. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS chemical neuroscience, 12(12), 2209-2221. Available at: [Link]

  • Wang, Z. G., Chen, Z., & Zheng, Y. G. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied biochemistry and biotechnology, 181(4), 1436–1450. Available at: [Link]

  • (R)-3-amino piperidine hydrochloride preparation method. Eureka | Patsnap. Available at: [Link]

  • Hasan, M. M., & Cho, K. (2018). Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation. International journal of molecular sciences, 19(11), 3568. Available at: [Link]

  • Structure-activity relationship (SAR) and binding affinity of DPP-4 enzyme with catechin and top three potent inhibitors namely diprotin- A, vildagliptin and sitagliptin respectively. ResearchGate. Available at: [Link]

  • Ben-Azu, B., Al-Ghorbani, M., Al-Trad, B., Al-zubaidi, N., Al-qubati, M., & Al-maqtari, T. (2023). 3-aminohydantoin derivate as a promising scaffold in dopaminergic neuroprotection and neurorescue in the in vivo and in vitro 6-hydroxydopamine models of Parkinson's disease. Clinical and experimental pharmacology & physiology, 50(8), 566–577. Available at: [Link]

  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert opinion on drug discovery, 17(9), 969–984. Available at: [Link]

  • Singh, P. P., & Singh, P. (2020). QSAR rationales for the dipeptidyl peptidase-4 (DPP-4) inhibitors: The imidazolopyrimidine amides. GSC Biological and Pharmaceutical Sciences, 11(3), 169-182. Available at: [Link]

  • Nongonierma, A. B., & FitzGerald, R. J. (2023). Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. International Journal of Molecular Sciences, 24(23), 17094. Available at: [Link]

  • Kadam, V. D., & Pundle, A. V. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(12), 209-215. Available at: [Link]

  • Vassar, R. (2014). BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. Current Alzheimer research, 11(8), 716–725. Available at: [Link]

  • Investigation of the histamine H3 receptor binding site. Design and synthesis of hybrid agonists with a lipophilic side chain. ChEMBL. Available at: [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2024). Investigation, scaffold hopping of novel donepezil-based compounds as anti-Alzhiemer's agents: synthesis, in-silico and pharmacological evaluations. Scientific reports, 14(1), 1675. Available at: [Link]

  • Wang, P., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of medicinal chemistry. Available at: [Link]

  • The basics of preclinical drug development for neurodegenerative disease indications. (2009, June 12). BMC neurology, 9 Suppl 1(Suppl 1), I6. Available at: [Link]

  • Ahmed, A. A., El-Sayed, M. A. A., Abuo-Rahma, G. E. D. A., & El-Adl, K. (2022). Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy. RSC medicinal chemistry, 13(3), 323-339. Available at: [Link]

  • Hasan, M. M., & Cho, K. (2018). Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. International journal of molecular sciences, 19(11), 3568. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Purification Strategies for Polar Aminopiperidine Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Polarity Trap"

Welcome to the technical support center. You are likely here because your aminopiperidine derivative—a class of compounds characterized by high polarity and basicity (pKa ~10–11)—is behaving poorly during purification.

These molecules present a dual challenge:

  • Silanol Interaction: On normal phase silica, the basic amines hydrogen-bond aggressively with acidic silanols, causing irreversible adsorption or severe streaking.

  • Water Solubility: On reverse phase (C18), their high polarity often causes them to elute in the void volume (

    
    ), resulting in no separation.
    

This guide provides three validated workflows to resolve these issues, moving from standard chromatography to specialized "catch-and-release" techniques.

Module 1: Normal Phase Flash Chromatography

Issue: Compound streaks across the column or stays at the baseline despite high methanol concentrations.

The Mechanism of Failure

Standard silica gel (


) is slightly acidic (pH ~5). Aminopiperidines are strong bases. When they meet, they form a salt-like interaction that standard solvents cannot break. To fix this, you must "mask" the silica surface.
Protocol A: The "Amine Modifier" Method

Best for: Crude mixtures where the product is the major component.

Mobile Phase Additives: You must add a basic modifier to your mobile phase.[1][2]

  • Option 1 (Standard): 1% Triethylamine (TEA) in the mobile phase.[1]

  • Option 2 (Stronger): 1–2% Ammonium Hydroxide (

    
    ) in Methanol.
    

Step-by-Step Workflow:

  • Equilibration (Critical): Flush the silica column with 5–10 column volumes (CV) of the starting mobile phase containing the modifier (e.g., 99% DCM / 1% TEA). This saturates the silanol sites before your sample arrives.

  • Solvent System: Use Dichloromethane (DCM) and Methanol (MeOH).[3]

    • Warning: Do not exceed 15-20% MeOH in DCM on standard silica; it can dissolve the silica matrix.

  • Elution: Run a gradient from 0% to 10% MeOH (with constant 1% TEA).

Protocol B: Amine-Functionalized Silica

Best for: Difficult separations where TEA is insufficient.

Replace standard silica with Amine-Functionalized Silica (NH-Silica) . These stationary phases have propyl-amine groups bonded to the surface, effectively neutralizing the acidity and allowing the aminopiperidine to elute based on polarity rather than acid-base chemistry.

Data Comparison: Standard vs. Amine Silica

ParameterStandard Silica + TEAAmine-Functionalized Silica
Peak Shape Often tails (Asymmetry > 1.5)Sharp, Symmetrical
Solvent Usage Requires chlorinated solvents (DCM)Can often use Hexane/Ethyl Acetate
Sample Recovery 70–85% (loss to irreversible binding)>95%
Post-Run Requires TEA removal (high vac/azeotrope)No modifier needed

Module 2: Reverse Phase (Prep-HPLC)

Issue: Compound elutes immediately (in the dead time) or peak shape is distorted.

The Logic: pH Control is Everything

Aminopiperidines are ionized (


) at neutral pH. Ionized compounds are hydrophilic and will not stick to the hydrophobic C18 chains. You have two choices: Suppress Ionization  (High pH) or Induce Ion-Pairing  (Low pH).
Decision Tree: Selecting the Right Mobile Phase

HPLC_Decision_Tree Start Start: HPLC Optimization Q1 Is your column High-pH Stable? (e.g., Hybrid Silica, Polymer) Start->Q1 HighPH STRATEGY A: High pH (pH 10-11) Q1->HighPH Yes (XBridge, Gemini) LowPH STRATEGY B: Low pH (pH 2-3) Q1->LowPH No (Standard C18) BufferA Buffer: 10mM Ammonium Bicarbonate Modifier: NH4OH HighPH->BufferA BufferB Buffer: Water + 0.1% TFA Modifier: TFA acts as Ion-Pair LowPH->BufferB ResultA Result: Free base form. High retention. Good peak shape. BufferA->ResultA ResultB Result: TFA Salt form. Good retention. Sticky salt. BufferB->ResultB

Caption: Decision logic for selecting HPLC conditions based on column chemistry and desired salt form.

Protocol Details
  • High pH Strategy (Recommended):

    • Column: Waters XBridge or Phenomenex Gemini (Hybrid particles).

    • Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10.5 with

      
      .
      
    • Mechanism: At pH 10.5, the aminopiperidine is uncharged (Free Base). It becomes hydrophobic and retains well on C18.

  • Ion-Pairing Strategy (Low pH):

    • Column: Standard C18.

    • Modifier: 0.1% Trifluoroacetic Acid (TFA).[4]

    • Mechanism: TFA anions (

      
      ) form a neutral ion pair with the protonated amine (
      
      
      
      ). This complex adheres to the C18 chain.
    • Note: TFA salts can be cytotoxic and hygroscopic.

Module 3: SCX "Catch and Release"

Issue: Crude mixture contains non-basic impurities (starting materials, neutral byproducts).

Solution: Strong Cation Exchange (SCX) cartridges are the "magic bullet" for cleaning up amines. This method relies on the specific capture of the basic amine, washing away everything else, and then releasing the pure amine.

SCX Workflow Diagram

SCX_Workflow Step1 1. LOAD (Acidic/Neutral pH) Step2 2. WASH (Methanol/DCM) Step1->Step2 Mech1 Amine binds to Sulfonic Acid sites Step1->Mech1 Step3 3. ELUTE (NH3 in MeOH) Step2->Step3 Mech2 Neutrals & Acids pass through Step2->Mech2 Mech3 Ammonia displaces Product Step3->Mech3

Caption: The "Catch and Release" purification cycle using Strong Cation Exchange (SCX) cartridges.

Protocol:

  • Condition: Wash SCX cartridge with MeOH.

  • Load: Dissolve crude oil in DCM or MeOH (ensure pH < 7). Load onto cartridge.

  • Wash: Flush with 3–5 CV of MeOH. Result: Neutrals and acidic impurities are removed.[5]

  • Elute: Flush with 2M Ammonia in Methanol. Result: Pure aminopiperidine elutes.

Troubleshooting & FAQs

Q: My compound has no UV activity. How do I detect it? A: Aminopiperidines often lack chromophores.

  • TLC: Use Ninhydrin or Dragendorff’s reagent . Amines stain purple/red (Ninhydrin) or orange (Dragendorff).

  • Flash/HPLC: Use an ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These are universal detectors that do not rely on UV absorbance.

Q: I used TFA for HPLC, but now my product is a sticky oil (TFA salt). How do I get the free base solid? A: TFA salts are notoriously hygroscopic.

  • Dissolve the oil in MeOH.

  • Pass it through a Carbonate-form ion exchange cartridge (e.g., PL-HCO3 MP).

  • Evaporate the solvent.[6][7] The TFA stays on the cartridge; your free base elutes.

Q: The product is pure but colored (yellow/brown). A: Amines oxidize easily. Dissolve in a minimal amount of alcohol and treat with activated charcoal for 15 minutes, then filter through Celite.

References

  • Teledyne ISCO. (2012).[8] RediSep Amine Functionalized Column Application Note. Retrieved from [Link]

  • Waters Corporation. (2021). Analysis of Basic Compounds at High pH Values by Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2008). Agilent SampliQ SCX Technical Note. Retrieved from [Link]

  • Dolan, J. W. (2008). Ion Pairing — Blessing or Curse? LCGC International. Retrieved from [Link]

Sources

solubility issues with (3S,4S)-3-(propylamino)piperidin-4-ol free base

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Issues with (3S,4S)-3-(propylamino)piperidin-4-ol Free Base Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1]

Product Code: 3S4S-PAP | CAS: 2059917-36-9 (Free Base)[1]

Welcome to the technical support hub for (3S,4S)-3-(propylamino)piperidin-4-ol . This guide addresses the specific physicochemical challenges associated with the free base form of this chiral diamine intermediate. As a Senior Application Scientist, I have curated this content to resolve the most frequent solubility and handling bottlenecks reported by our users in medicinal chemistry and process development.

Physicochemical Profile & Solubility Logic

Understanding the molecular behavior of this scaffold is the first step to troubleshooting.[2] The molecule contains two basic nitrogen centers (secondary amines) and a polar hydroxyl group, creating a "push-pull" solubility profile heavily dependent on pH and solvent polarity.[2]

Key Properties Table[1][2][3]
PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₈H₁₈N₂OLow molecular weight, high polarity.[1]
Molecular Weight 158.24 g/mol Generally favorable for dissolution, but crystal lattice energy (if solid) or intermolecular H-bonding (if oil) dominates.[2]
Physical State Viscous Oil or Low-Melting SolidCritical: Free bases of aliphatic diamines often refuse to crystallize, existing as sticky gums that complicate handling.[2]
pKa (Estimated) N1 (Ring): ~11.0 N2 (Chain): ~10.0Highly basic.[2] At neutral pH (7.0), it is fully protonated (cationic) and water-soluble.[2] As a free base (pH > 12), it becomes lipophilic.[2]
LogP (Free Base) ~0.2 - 0.5 (Est.)[1][2]Amphiphilic. Soluble in polar organics (DCM, MeOH) but poorly soluble in non-polar alkanes (Hexane).[2]

Troubleshooting Guide (FAQs)

Category A: Aqueous Solubility & pH Dependency[1][2]

Q1: Why does the compound precipitate or "oil out" when I adjust my aqueous solution to neutral pH? Diagnosis: This is a classic pKa mismatch.[2] Technical Insight: At pH 7, the molecule exists largely as a di-cation (highly soluble).[2] However, as you approach pH 10-11 (closer to its pKa), the equilibrium shifts toward the uncharged free base.[2] Unlike the salt form, the free base has limited aqueous solubility and, being denser/more lipophilic than water, will phase-separate as an oil rather than a precipitate.[2] Solution:

  • For Homogeneity: Maintain pH < 4 using 1N HCl or Formic Acid if aqueous solubility is required.[2]

  • For Extraction: Intentionally adjust pH to >12 (using NaOH) to force the oiling out, then extract immediately with Dichloromethane (DCM) or Chloroform.[2]

Q2: I am trying to dissolve the free base in PBS (pH 7.4) for a biological assay, but it's cloudy. Diagnosis: Kinetic vs. Thermodynamic solubility limit. Technical Insight: While protonated species are soluble, the dissolution rate of the viscous free base into a neutral buffer is kinetically slow due to surface area limitations of the oil droplets.[2] Protocol:

  • Dissolve the free base in a minimal volume of DMSO (stock solution).[2]

  • Slowly spike this DMSO stock into your PBS while vortexing.

  • Alternative: Pre-dissolve in 1 eq. of dilute HCl before adding to buffer (creates the in-situ salt).

Category B: Organic Solvent Compatibility[1][2]

Q3: The compound is insoluble in Hexane/Heptane.[2] How can I triturate it? Diagnosis: Polarity mismatch. Technical Insight: The hydroxyl group (H-bond donor) and the two amines make this molecule too polar for aliphatic hydrocarbons.[2] Solution:

  • Recommended Solvent System: Use Diethyl Ether or MTBE (Methyl tert-butyl ether) for trituration.[1] The compound is sparingly soluble in these, allowing impurities to dissolve while the product (if solid) remains or forms a distinct oil that can be decanted.[2]

  • Recrystallization (if solid): Try Acetonitrile or a mixture of DCM/Hexane (1:4) .[2]

Q4: Can I use Acetone or Ethyl Acetate? Warning:

  • Acetone: Avoid prolonged storage.[2] Secondary amines can react with ketones to form enamines or imines (Schiff bases), leading to purity degradation.[2]

  • Ethyl Acetate: Generally safe, but amine free bases can occasionally catalyze transamidation (reacting with the ester) at high temperatures.[2] DCM is the safer process solvent.[2]

Critical Workflows & Protocols

Workflow 1: "Oiling Out" Recovery System

Use this when your product is stuck as a gum in the flask.[2]

  • Dissolution: Add Dichloromethane (DCM) (10 mL per gram of substance). The free base is highly soluble in DCM.[2]

  • Drying: Add anhydrous Na₂SO₄ to remove trapped water (which causes the gumminess).[2]

  • Filtration: Filter off the drying agent.[2]

  • Evaporation: Concentrate in vacuo.

  • Chase: Add Diethyl Ether (2x volume) and re-evaporate. This helps remove trapped DCM and often induces solidification.[2]

Workflow 2: Conversion to Dihydrochloride Salt (Solidification)

Recommended for long-term storage and easy weighing.

  • Dissolve free base (1.0 eq) in Methanol or Ethanol (5 vol).

  • Cool to 0°C in an ice bath.

  • Dropwise add HCl in Dioxane (4M) or Concentrated HCl (2.2 eq).

  • Stir for 30 minutes.

  • Add Diethyl Ether or Acetone until the solution becomes cloudy.

  • Filter the white precipitate (hygroscopic salt).[2] Store in a desiccator.

Decision Tree: Solvent Selection Logic

The following diagram illustrates the logical pathway for selecting the correct solvent system based on your experimental goal (Extraction vs. Reaction vs. Storage).

SolubilityLogic Start Start: (3S,4S)-3-(propylamino)piperidin-4-ol (Free Base) Goal What is your Goal? Start->Goal Extraction Extraction / Purification Goal->Extraction Assay Biological Assay (Aqueous) Goal->Assay Storage Long-term Storage Goal->Storage DCM Use DCM or Chloroform (High Solubility) Extraction->DCM Recommended Hexane Avoid Hexane/Heptane (Insoluble/Oiling) Extraction->Hexane Avoid DMSO 1. Make DMSO Stock 2. Dilute into Buffer Assay->DMSO Standard Acidify Alternative: Add 2.0 eq HCl (Forms soluble salt) Assay->Acidify High Conc. SaltForm Convert to 2HCl Salt (Solid, Stable) Storage->SaltForm Best Practice Argon Store Free Base under Argon (-20°C, prevent oxidation) Storage->Argon If Base Required

Figure 1: Decision matrix for solvent selection based on experimental objective. Green paths indicate optimal workflows; red paths indicate common pitfalls.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137349544, (3S,4S)-4-...piperidin-3-ol derivatives.[1] Retrieved from [Link][1]

  • ResearchGate Community. Discussions on Handling Diamine Free Base Solubility and Oiling Out Issues. Retrieved from [Link]

Sources

Technical Support Center: Reductive Alkylation of 3-Aminopiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of


-alkylation of 3-aminopiperidin-4-ol with propanal.
Role:  Senior Application Scientist
Date:  October 26, 2023

Executive Summary & Core Protocol

The reductive alkylation of 3-aminopiperidin-4-ol (a 1,2-amino alcohol) presents a unique set of challenges compared to standard amines. The presence of the vicinal hydroxyl group introduces a competitive equilibrium between the desired imine and a cyclic oxazolidine intermediate. Furthermore, the unhindered nature of propanal increases the risk of dialkylation .

Based on field data and mechanistic kinetics, the following "Gold Standard" protocol is recommended as your starting point.

The "Gold Standard" Protocol (STAB Method)
ParameterRecommendationRationale
Reducing Agent STAB (Sodium Triacetoxyborohydride)Selectively reduces imines over aldehydes; minimizes side reactions compared to NaCNBH

.
Solvent DCE (1,2-Dichloroethane) or DCM Aprotic solvents favor imine formation. If solubility is poor, use THF or a DCE/MeOH mixture.
Stoichiometry 1.05 eq Propanal / 1.4 eq STABSlight excess of aldehyde ensures conversion; controlled excess prevents dialkylation.
Additive Acetic Acid (AcOH) , 1.0–2.0 eqCRITICAL: Catalyzes imine formation and shifts the oxazolidine

iminium equilibrium toward the reducible species.
Temperature 0°C

RT
Start cold to control the exotherm and initial imine formation rate.

Standard Operating Procedure (SOP):

  • Suspend 3-aminopiperidin-4-ol (1.0 eq) in DCE (0.1 M concentration).

  • Add Acetic Acid (1.5 eq). Stir for 5 mins.

  • Add Propanal (1.05 eq). Stir for 15–30 mins at 0°C to allow equilibrium establishment.

  • Add STAB (1.4 eq) in one portion.

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Add saturated aqueous NaHCO

    
    .
    

Mechanistic Insight & Visualization

Understanding the "Oxazolidine Trap" is essential for troubleshooting this specific substrate. Unlike simple amines, 3-aminopiperidin-4-ol can cyclize with the aldehyde.

ReductiveAmination Start 3-Aminopiperidin-4-ol + Propanal Hemi Hemiaminal Intermediate Start->Hemi Addition Imine Iminium Ion (Active Species) Hemi->Imine -H2O (Acid Cat.) Imine->Hemi +H2O Oxaz Oxazolidine (Cyclic Trap) Imine->Oxaz Cyclization (Fast) Product Mono-Propyl Product Imine->Product STAB Reduction Oxaz->Imine Ring Opening (Requires Acid) Dialkyl Dialkylated Impurity Product->Dialkyl + Propanal + STAB

Figure 1: Reaction pathway showing the competition between productive reduction (Green) and the oxazolidine trap (Red). Acid is required to revert the oxazolidine to the reducible iminium ion.

Troubleshooting & FAQs

Category A: Reaction Monitoring & Impurities

Q1: I see a major peak at M+40 (relative to starting amine) by LCMS, but the product (M+42) is low. What is happening? Diagnosis: You are stuck in the Oxazolidine Trap .

  • The Science: The mass of the imine and the oxazolidine is identical (Amine + Aldehyde - H

    
    O). However, oxazolidines are sterically crowded and electronically stable, making them resistant to reduction by STAB under neutral conditions.
    
  • The Fix:

    • Increase Acidity: Ensure you have at least 1.0–2.0 equivalents of Acetic Acid in the mixture. Protonation of the oxazolidine nitrogen facilitates ring opening back to the iminium ion.

    • Time: Allow the aldehyde and amine to stir with acid for 30 minutes before adding the reducing agent.

Q2: I am observing significant dialkylation (M+84). How do I stop this? Diagnosis: The product (secondary amine) is more nucleophilic than the starting material (primary amine), or propanal is in large excess.

  • The Science: Once the mono-propyl product forms, it reacts faster with residual propanal than the starting material does.

  • The Fix:

    • Stoichiometric Control: Do NOT use a large excess of propanal. Use exactly 1.0 to 1.05 equivalents.

    • Slow Addition: Add the propanal as a solution in DCE dropwise over 30 minutes to the amine/STAB mixture (Inverse Addition). This keeps the aldehyde concentration low relative to the amine.

    • Temperature: Keep the reaction at 0°C for the first hour.

Category B: Solubility & Reagents[1]

Q3: 3-Aminopiperidin-4-ol is not dissolving in DCE or DCM. Can I use Methanol? Diagnosis: Solubility mismatch.

  • The Fix: Yes, but you must change the reducing agent.

    • Protocol Shift: If you use Methanol (MeOH), switch from STAB to Sodium Cyanoborohydride (NaCNBH

      
      )  or Picoline-Borane .
      
    • Warning: STAB reacts rapidly with Methanol to form borates and H

      
       gas, destroying the reagent before it reduces your imine.
      
    • Modified Borch Conditions: Dissolve amine in MeOH, add 1.0 eq Propanal, add 1.5 eq NaCNBH

      
      , and adjust pH to ~5-6 with Acetic Acid.
      

Q4: Can I use catalytic hydrogenation (H2/Pd-C) instead? Diagnosis: Feasible, but risky for this substrate.

  • The Risk: Palladium catalysts can sometimes cause dehydrogenation of the alcohol to a ketone, or hydrogenolysis of the C-N bond if benzylic groups are present (not applicable here, but good practice to note). More importantly, hydrogenation often leads to higher dialkylation ratios because the local concentration of "active" aldehyde on the catalyst surface is high.

  • Verdict: Stick to hydride reduction (STAB) for better selectivity.

Category C: Workup & Isolation

Q5: My product is water-soluble and I'm losing it during the aqueous workup. How do I isolate it? Diagnosis: 3-aminopiperidin-4-ol derivatives are highly polar and amphoteric.

  • The Fix: Avoid standard liquid-liquid extraction.

    • Method A (SCX Column): Load the crude reaction mixture (diluted with MeOH) directly onto an SCX (Strong Cation Exchange) cartridge. Wash with MeOH (removes non-basic impurities). Elute product with 2M NH

      
       in MeOH.
      
    • Method B (Resin Capture): If excess amine was used, use a polymer-supported aldehyde (scavenger resin) to remove it.[1]

    • Method C (Salting out): If you must extract, saturate the aqueous layer with NaCl (brine) and use

      
      -Butanol or a 3:1 CHCl
      
      
      
      :IPA mixture for extraction.

Decision Tree for Optimization

Use this logic flow to determine your next experimental step.

Troubleshooting Start Analyze Crude LCMS CheckMass Major Mass Observed? Start->CheckMass M_Plus_42 M+42 (Product) CheckMass->M_Plus_42 Desired M_Plus_40 M+40 (Imine/Oxaz) CheckMass->M_Plus_40 Incomplete Red. M_Plus_84 M+84 (Dialkyl) CheckMass->M_Plus_84 Over-reaction SM_Only Start Material Only CheckMass->SM_Only No Reaction Success Proceed to SCX Workup M_Plus_42->Success Fix_Oxaz Add AcOH Increase Reaction Time M_Plus_40->Fix_Oxaz Fix_Dialkyl Reduce Aldehyde eq Lower Temp Slow Addition M_Plus_84->Fix_Dialkyl Fix_SM Check Solubility Switch to MeOH/NaCNBH3 SM_Only->Fix_SM

Figure 2: Troubleshooting logic based on LCMS data of the crude reaction mixture.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][5][6]J. Org.[2][4][5][6][8] Chem. 1996, 61, 3849–3862.[2][3][5][6]

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[3] The Cyanohydridoborate Anion as a Selective Reducing Agent.[5][9]J. Am. Chem. Soc. 1971, 93, 2897–2904.[3]

  • Gribble, G. W. Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System.Chem. Soc. Rev. 1998, 27, 395–404.

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of Propylaminopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation patterns of propylaminopiperidines, with a specific focus on differentiating the


-propyl  and isopropyl  isomers. This distinction is critical in forensic toxicology and pharmaceutical impurity profiling, particularly for fentanyl-related precursors like 

-propyl-4-anilinopiperidine.[1]

Executive Summary & Core Directive

The Challenge: Propylaminopiperidines serve as critical synthons in pharmaceutical development and as precursors in the synthesis of designer opioids. A recurring analytical failure mode is the misidentification of the


-propyl  isomer (often the active target) and the isopropyl  isomer (a common byproduct or distinct analog) due to their identical molecular weight (

).

The Solution: This guide provides a definitive, mechanism-based comparison of these isomers. Unlike generic library matching, which often yields low confidence scores for positional isomers, this protocol relies on first-principles fragmentation mechanics —specifically the energetics of


-cleavage in Electron Ionization (EI) and hydride shifts in Electrospray Ionization (ESI).

Mechanistic Deep Dive: The Physics of Fragmentation

To distinguish these isomers, one must exploit the stability differences of the carbon radicals lost during ionization. The "Product" in this comparison is the


-propylaminopiperidine  moiety, compared against its isopropyl  alternative.
Electron Ionization (EI) Pathways (70 eV)

In EI, the ionization is driven by the radical cation formation at the piperidine nitrogen. The dominant relaxation pathway is


-cleavage , where a bond adjacent to the nitrogen is broken to stabilize the charge.[2]
  • 
    -Propyl Isomer:  The 
    
    
    
    -cleavage of the
    
    
    -propyl chain results in the loss of an ethyl radical (
    
    
    , 29 Da).
  • Isopropyl Isomer: The

    
    -cleavage of the isopropyl chain results in the loss of a methyl radical  (
    
    
    
    , 15 Da).

This difference creates a massive shift in the base peak or significant fragment ions, acting as a binary switch for identification.

Visualization: Fragmentation Signaling Pathway

The following Graphviz diagram illustrates the divergent pathways for


-propyl vs. isopropyl derivatives.

FragmentationPathways M_n n-Propyl Precursor (Radical Cation M+.) Alpha_n Alpha-Cleavage (n-Propyl) M_n->Alpha_n 70 eV EI M_iso Isopropyl Precursor (Radical Cation M+.) Alpha_iso Alpha-Cleavage (Isopropyl) M_iso->Alpha_iso 70 eV EI Ion_n Fragment [M-29]+ (Loss of Ethyl Radical) Alpha_n->Ion_n - •CH2CH3 (29 Da) Ion_iso Fragment [M-15]+ (Loss of Methyl Radical) Alpha_iso->Ion_iso - •CH3 (15 Da) Immonium Cyclic Immonium Ion (m/z 84/126) Ion_n->Immonium Ring Cleavage Ion_iso->Immonium Ring Cleavage

Figure 1: Divergent


-cleavage pathways for propylaminopiperidine isomers.[1] The loss of ethyl (29 Da) vs. methyl (15 Da) radicals is the primary diagnostic discriminator.

Comparative Analysis: -Propyl vs. Isopropyl Performance

The following data synthesizes experimental observations for


-(1-propyl-4-piperidinyl)aniline  (a common model compound) versus its isopropyl analog.
Table 1: Mass Spectral Fingerprint Comparison (EI & ESI)
Feature

-Propyl Isomer
(Target)
Isopropyl Isomer (Alternative)Differentiation Logic
EI Base Peak / Diagnostic Ion [M-29]⁺ [M-15]⁺ Primary Check:

-propyl loses ethyl; isopropyl loses methyl.[1]
Molecular Ion (M⁺) Visible (Weak)Visible (Weak)Identical

(Isobaric).[1] Cannot distinguish.
ESI MS/MS Fragment Loss of Propene (42 Da)Loss of Propene (42 Da)Warning: ESI CID often yields similar neutral losses (alkene elimination) for both.
Chromatographic Retention (C18) Later Eluting (

)
Earlier Eluting Branched isopropyl group reduces hydrophobic surface area interaction.[1]
Limit of Detection (LOD) ~0.5 ng/mL (MRM)~0.5 ng/mL (MRM)Sensitivity is comparable; specificity is the challenge.
Why the "Alternative" (Isopropyl) Fails in Standard Workflows

Many automated spectral deconvolution algorithms (AMDIS) fail to distinguish these isomers because the lower mass range (immonium ions at


 70, 84) is identical.[1]
  • Performance Gap: Relying solely on the base peak of the piperidine ring (

    
     84) leads to false positives.
    
  • Correction: You must manually inspect the high-mass region for the [M-29] vs [M-15] split.

Experimental Protocols (Self-Validating Systems)

Protocol A: GC-MS Isomer Differentiation

Objective: Conclusively identify the


-alkyl substitution pattern.
  • Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol. Derivatization is usually not required for tertiary amines, but if secondary amines are present, use BSTFA (1% TMCS) at 60°C for 30 mins.

  • Inlet: Splitless mode, 250°C.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Start: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.[1]

    • Hold: 5 mins.

  • MS Parameters:

    • Source Temp: 230°C.

    • Scan Range:

      
       40–350.[1]
      
    • Validation Check: Verify the presence of the molecular ion (M+). If M+ is absent, lower ionization energy to 35 eV if possible, or increase concentration.

  • Data Interpretation:

    • Extract Ion Chromatogram (EIC) for

      
       and 
      
      
      
      .[1]
    • Result: If signal exists in

      
       but not 
      
      
      
      , confirm
      
      
      -propyl
      .[1]
Protocol B: LC-MS/MS (ESI) Confirmation

Objective: High-sensitivity quantitation with retention time confirmation.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • MS Source: ESI Positive Mode.

  • Validation Check:

    • Monitor the transition

      
       (piperidine ring) for general detection.
      
    • Crucial Step: Inject a known standard of the

      
      -propyl isomer.[1] Record Relative Retention Time (RRT).[1]
      
    • The isopropyl isomer will typically elute 0.5 - 1.0 minutes earlier than the

      
      -propyl isomer under these conditions.[1]
      
Workflow Visualization

ExperimentalWorkflow Sample Unknown Sample (Propylaminopiperidine) GCMS GC-MS Analysis (EI Source) Sample->GCMS LCMS LC-MS/MS Analysis (ESI Source) Sample->LCMS Check1 Check Molecular Ion (M+) GCMS->Check1 Result1 CONFIRMED: n-Propyl Isomer LCMS->Result1 Late Elution Result2 CONFIRMED: Isopropyl Isomer LCMS->Result2 Early Elution Branch1 Observe [M-29]+ Check1->Branch1 High Abundance Branch2 Observe [M-15]+ Check1->Branch2 High Abundance Branch1->Result1 Branch2->Result2

Figure 2: Integrated analytical workflow for definitive isomer assignment.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Propylpyridine and Piperidine Derivatives.[1] NIST Mass Spectrometry Data Center.[1] [Link][1]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library and Monographs for Fentanyl Analogs.[1][Link][1]

  • Journal of Mass Spectrometry.Differentiation of Isomeric Piperidines via Electron Ionization. (General Reference for Alpha-Cleavage Mechanisms).

Sources

Comparative Bioactivity Guide: Propylamino vs. Methylamino Piperidin-4-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following Publish Comparison Guide objectively analyzes the bioactivity, physicochemical properties, and synthetic utility of 3-(Propylamino)piperidin-4-ol versus 3-(Methylamino)piperidin-4-ol .

Executive Summary

3-Amino-piperidin-4-ol derivatives represent a "privileged scaffold" in medicinal chemistry, serving as chiral building blocks for Janus Kinase (JAK) inhibitors , antibacterials (fluoroquinolones) , and glycosidase inhibitors . This guide compares the Methylamino (Standard) and Propylamino (Lipophilic Variant) analogues.

While the Methylamino variant (e.g., in Tofacitinib analogues) offers superior ligand efficiency and metabolic stability, the Propylamino variant is utilized to probe hydrophobic pockets in ATP-binding sites and enhance membrane permeability (LogP), albeit often at the cost of steric clashing in constricted active sites.

Part 1: Structural & Physicochemical Comparison

The core difference lies in the N-alkyl substituent at the C3 position. This minor structural change dictates the molecule's fit within the ATP-binding hinge region of kinases or the active site of bacterial topoisomerases.

Feature3-(Methylamino)piperidin-4-ol 3-(Propylamino)piperidin-4-ol
Molecular Formula


Steric Profile Compact; fits constricted pockets (e.g., JAK3).Bulky; probes hydrophobic regions (e.g., specificity pockets).
Lipophilicity (cLogP) ~ -0.5 (Hydrophilic)~ +0.5 (Moderately Lipophilic)
Solubility High (aqueous)Moderate; better CNS/membrane penetration.
Primary Application High-affinity kinase inhibitors (H-bond donor).SAR exploration for potency/selectivity optimization.
Metabolic Liability Low (N-demethylation is slow).Moderate (N-depropylation or oxidation).
Visualizing the Structural Divergence

StructureComparison Core Piperidin-4-ol Core (Chiral Scaffold) Methyl Methylamino Variant (-NH-CH3) Compact, Polar Core->Methyl Substitution at C3 Propyl Propylamino Variant (-NH-CH2-CH2-CH3) Bulky, Lipophilic Core->Propyl Substitution at C3

Figure 1: Divergence of piperidin-4-ol scaffolds based on N-alkylation at the C3 position.

Part 2: Bioactivity & Mechanism of Action

Kinase Inhibition (JAK/STAT Pathway)

Both variants function as ATP-competitive inhibitors . The piperidine ring occupies the ribose-binding pocket, while the C3-amino group interacts with the hinge region (Glu/Leu residues).

  • Methylamino Performance :

    • High Ligand Efficiency : The small methyl group allows the secondary amine to form a critical hydrogen bond with the kinase hinge region without steric penalty.

    • Selectivity : Favored in Tofacitinib-like analogues where the binding pocket is narrow.

    • Data : IC50 values often in the nanomolar (nM) range for JAK3/JAK1.

  • Propylamino Performance :

    • Hydrophobic Interaction : The propyl chain can reach into the solvent-exposed front or a specific hydrophobic back-pocket (Gatekeeper residue).

    • Potency Trade-off : While it may increase affinity for kinases with larger pockets (e.g., TYK2), it frequently causes steric clashes in JAK1/JAK2, reducing potency by 10-100 fold compared to the methyl analogue.

Antibacterial Activity (Fluoroquinolone Analogues)

In bacterial topoisomerase inhibitors, the C7 substituent of the quinolone core is critical.[1]

  • Methylamino : Provides a balance of solubility and Gram-negative penetration.

  • Propylamino : Increases lipophilicity, often enhancing activity against Gram-positive bacteria (e.g., S. aureus) by improving cell wall penetration, but may reduce solubility and increase efflux liability.

Signaling Pathway: JAK-STAT Inhibition

JAK_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Inhibitor Inhibitor Inhibitor->JAK BLOCKS ATP Binding (Methyl > Propyl in potency) Nucleus Nucleus STAT->Nucleus Translocation & Transcription

Figure 2: Mechanism of action for piperidin-4-ol based inhibitors in the JAK-STAT signaling cascade.

Part 3: Experimental Protocols

Protocol A: Synthesis via Reductive Amination

This is the industry-standard method for differentiating the two analogues from a common ketone intermediate.

Reagents :

  • Substrate : (S)-N-Boc-3-aminopiperidin-4-one (or protected 3-amino-4-ol precursor).

  • Amine Source : Methylamine (33% in EtOH) vs. Propylamine (Neat).

  • Reducing Agent : Sodium Triacetoxyborohydride (STAB) or

    
    .
    

Step-by-Step Workflow :

  • Imine Formation : Dissolve 1.0 eq of ketone substrate in DCE (Dichloroethane). Add 1.2 eq of Methylamine or Propylamine . Stir at Room Temperature (RT) for 1 hour.

    • Note: Propylamine reacts slower due to sterics; extend time to 2 hours.

  • Reduction : Cool to 0°C. Add 1.5 eq of STAB. Stir overnight at RT.

  • Quench : Add saturated

    
    . Extract with DCM.
    
  • Deprotection (if needed) : Treat with TFA/DCM (1:1) to remove Boc group.

  • Purification : Silica gel chromatography (MeOH/DCM gradient).

Protocol B: In Vitro Kinase Assay (Self-Validating)

To compare bioactivity objectively:

  • Setup : Use a FRET-based assay (e.g., LanthaScreen).

  • Dosing : Prepare 10-point dilution series (10

    
    M to 0.1 nM) for both Methyl and Propyl variants.
    
  • Control : Include Tofacitinib (CP-690,550) as a reference standard.

  • Readout : Measure IC50.

    • Validation Criteria: The Methyl variant should exhibit IC50 < 50 nM for JAK3. If IC50 > 1

      
      M, check compound purity or assay buffer ATP concentration (must be at Km).
      
Synthesis Workflow Diagram

Synthesis Start Start: N-Boc-3-piperidone Branch Select Amine Start->Branch MePath Add Methylamine (Compact TS) Branch->MePath Route A PrPath Add Propylamine (Steric Bulk) Branch->PrPath Route B MeRed Reductive Amination (STAB, DCE) MePath->MeRed MeProd Product A: 3-(Methylamino)piperidin-4-ol MeRed->MeProd PrRed Reductive Amination (STAB, DCE) Longer Rxn Time PrPath->PrRed PrProd Product B: 3-(Propylamino)piperidin-4-ol PrRed->PrProd

Figure 3: Parallel synthesis route for Methylamino and Propylamino piperidin-4-ol analogues.

References

  • EvitaChem . (3S,4S)-3-(Methylamino)piperidin-4-ol: Structure and Commercial Availability. Retrieved from

  • National Institutes of Health (NIH) . Structure-Activity Relationship (SAR) of Piperidine Derivatives in MenA Inhibition. PMC/PubMed. Retrieved from

  • MDPI . 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as H3 Receptor Antagonists. Retrieved from

  • American Chemical Society (ACS) . Development of 2-Aminotetralin-Type Serotonin Agonists and Piperidine SAR. Retrieved from

  • ResearchGate . Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl)Propyl)Piperidine Derivatives. Retrieved from

Sources

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